molecular formula C10H11ClN4O2S B11981780 3-(2-Chloroethyl)-1-ME-6,7-dihydro(1,3)thiazolo(2,3-F)purine-2,4(1H,3H)-dione

3-(2-Chloroethyl)-1-ME-6,7-dihydro(1,3)thiazolo(2,3-F)purine-2,4(1H,3H)-dione

Cat. No.: B11981780
M. Wt: 286.74 g/mol
InChI Key: CBHAZGVCWBLGGW-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-1-ME-6,7-dihydro(1,3)thiazolo(2,3-F)purine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-1-ME-6,7-dihydro(1,3)thiazolo(2,3-F)purine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable precursor with sulfur and a halogenating agent.

    Cyclization: The intermediate is then cyclized to form the thiazolopyrimidine core.

    Introduction of the Chloroethyl Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could potentially occur at the carbonyl groups.

    Substitution: The chloroethyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where thiazolopyrimidines have shown efficacy.

Industry

Industrial applications might involve its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1-ME-6,7-dihydro(1,3)thiazolo(2,3-F)purine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class may include different substituents on the thiazole or pyrimidine rings.

    Purine Derivatives: Compounds with similar purine structures but different functional groups.

Uniqueness

The unique combination of the thiazole and purine rings, along with the chloroethyl group, may confer specific biological activities or chemical reactivity that distinguishes it from other compounds.

Properties

Molecular Formula

C10H11ClN4O2S

Molecular Weight

286.74 g/mol

IUPAC Name

2-(2-chloroethyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione

InChI

InChI=1S/C10H11ClN4O2S/c1-13-7-6(14-4-5-18-9(14)12-7)8(16)15(3-2-11)10(13)17/h2-5H2,1H3

InChI Key

CBHAZGVCWBLGGW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCl)N3CCSC3=N2

Origin of Product

United States

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